REACTION_CXSMILES
|
CS(C)=O.[Cl:5][C:6]1[N:11]=[CH:10][C:9]([O:12][C:13]([CH3:17])([CH3:16])[CH2:14][OH:15])=[CH:8][CH:7]=1.C(N(CC)CC)C>C(Cl)Cl>[Cl:5][C:6]1[N:11]=[CH:10][C:9]([O:12][C:13]([CH3:17])([CH3:16])[CH:14]=[O:15])=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
41.17 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)OC(CO)(C)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried flask
|
Type
|
ADDITION
|
Details
|
containing 350 ml dry CH2Cl2
|
Type
|
ADDITION
|
Details
|
The oxalyl chloride (31.0 g, 20.7 mL, 244 mmol, Eq: 1.30) was added
|
Type
|
ADDITION
|
Details
|
was added via slow dropwise addition
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 30 minutes at −78° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
to stir for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
with warming to ambient temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with saturated NaHCO3 (275 mL)
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
CUSTOM
|
Details
|
the organic phase collected
|
Type
|
WASH
|
Details
|
washed with an equal volume of brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was back-extracted with DCM (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
This resulting residue was purified by Analogix MPLC (SF40-240G column)
|
Type
|
WASH
|
Details
|
eluting with 2% to 30% EtOAC/Hex gradient over 60 minutes
|
Duration
|
60 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)OC(C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |